molecular formula C8H7ClO3 B3059315 2-Chlorodihydroxyacetophenone CAS No. 97805-05-5

2-Chlorodihydroxyacetophenone

Cat. No.: B3059315
CAS No.: 97805-05-5
M. Wt: 186.59 g/mol
InChI Key: ZFHUIQIYHBOPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorodihydroxyacetophenone (CAS 99-40-1) is an organic compound with the molecular formula C₈H₇ClO₃ and a molecular weight of 198.59 g/mol. It is characterized by a phenyl ring substituted with a chlorine atom, two hydroxyl groups (at the 3′ and 4′ positions), and an acetyl group (α-chloro) . Synonyms include 3,4-Dihydroxyphenacyl chloride and 4-(Chloroacetyl)catechol. This compound is used as an intermediate in pharmaceutical synthesis and organic chemistry due to its reactive chlorine and hydroxyl groups, which enable diverse electrophilic and nucleophilic reactions .

Properties

CAS No.

97805-05-5

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-2,2-dihydroxy-1-phenylethanone

InChI

InChI=1S/C8H7ClO3/c9-8(11,12)7(10)6-4-2-1-3-5-6/h1-5,11-12H

InChI Key

ZFHUIQIYHBOPKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(O)(O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(O)(O)Cl

Other CAS No.

97805-05-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorodihydroxyacetophenone typically involves the chlorination of dihydroxyacetophenone. One common method includes the reaction of 3,4-dihydroxyacetophenone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom .

Industrial Production Methods: Industrial production methods for 2-Chlorodihydroxyacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorodihydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chlorodihydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Isomers with Varying Substituent Positions

Several chloro-hydroxyacetophenones share the molecular formula C₉H₉ClO₃ (MW 200.62) but differ in substituent positions:

CAS Number Substituent Positions Melting Point (°C) Synthesis Method Key Applications
50317-52-7 5-Cl, 2-OH, 3-(hydroxymethyl) 97–98 2-Chlorovanillin acetate + methylimine Pharmaceuticals, NMR reference
151340-06-6 2-Cl, 4-OH, 3-OCH₃ Similar to above Not detailed Synthetic intermediates
69240-98-8 2-Cl, 4-OH, 5-OCH₃ 107–110 Friedel-Crafts acylation Organic synthesis, MS standards
112954-19-5 2-Cl, 6-OH, 4-OCH₃ Not reported AlCl₃-catalyzed Fries rearrangement Material science intermediates

Key Observations :

  • Substituent positions significantly affect melting points and solubility. For example, the 5-Cl,2-OH,3-(hydroxymethyl) isomer (50317-52-7) has a lower melting point (97–98°C) compared to the 2-Cl,4-OH,5-OCH₃ isomer (69240-98-8, 107–110°C) due to reduced symmetry and weaker intermolecular forces .
  • Methoxy (-OCH₃) groups enhance lipophilicity, making these compounds more soluble in organic solvents, whereas hydroxyl (-OH) groups improve aqueous solubility .

Chlorinated Acetophenones with Different Halogenation Patterns

Chlorine substitution patterns influence reactivity and applications:

Compound Name CAS Number Molecular Formula Key Features Applications
o-Chloroacetophenone 待补充 C₈H₇ClO Cl at ortho position, low solubility Agrochemicals, fragrance synthesis
p-Chloroacetophenone 待补充 C₈H₇ClO Cl at para position, higher symmetry Pharmaceutical intermediates
2,2-Dichloroacetophenone 2648-61-5 C₈H₆Cl₂O Two Cl atoms at acetyl group Electrophilic reactions, agrochemicals

Key Observations :

  • Dichloro derivatives (e.g., 2,2-Dichloroacetophenone) exhibit enhanced electrophilicity due to electron-withdrawing Cl atoms, making them reactive intermediates in cross-coupling reactions .
  • Ortho-chloro isomers (e.g., o-Chloroacetophenone) often have lower melting points and higher volatility compared to para-substituted analogs .

Hydroxyacetophenones Without Chlorine

Non-chlorinated analogs highlight the role of Cl in 2-Chlorodihydroxyacetophenone:

Compound Name CAS Number Molecular Formula Key Features Applications
2-Hydroxyacetophenone 待补充 C₈H₈O₂ No Cl, single OH at 2-position Cosmetics, UV stabilizers
4-Hydroxyacetophenone 待补充 C₈H₈O₂ OH at 4-position Antioxidants, polymer additives

Key Observations :

  • The absence of Cl reduces electrophilicity but increases biocompatibility, making non-chlorinated analogs suitable for cosmetics and food-grade antioxidants .
  • Hydroxyacetophenones generally exhibit higher aqueous solubility compared to chlorinated derivatives .

Reactivity in Organic Reactions

  • 2-Chlorodihydroxyacetophenone: The α-chloro group undergoes nucleophilic substitution (e.g., with amines or thiols), while hydroxyl groups participate in hydrogen bonding or oxidation reactions .
  • 2,2-Dichloroacetophenone: The dual Cl atoms facilitate dehydrohalogenation to form α,β-unsaturated ketones, useful in Diels-Alder reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.